molecular formula C16H14Cl3N3O4 B11707149 4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide

4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide

Cat. No.: B11707149
M. Wt: 418.7 g/mol
InChI Key: KJGKZPUXKLQNPK-UHFFFAOYSA-N
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Description

4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes nitro, trichloro, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzamides .

Scientific Research Applications

4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloroethyl group may interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Biological Activity

4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide is a complex organic compound with significant biological activity. Its structure includes a nitro group, a trichloroethyl moiety, and a phenylamino group, which contribute to its unique reactivity and potential pharmacological properties. This compound has been explored for various applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C16H13Cl3N4O3
  • Molecular Weight : 388.6 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)N+[O-]

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with 2,2,2-trichloro-1-(4-methoxyphenyl)ethanol in the presence of a base such as triethylamine. This reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanisms behind this activity may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase.
  • Reactive Oxygen Species (ROS) : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes.
  • Covalent Bonding : The trichloroethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function.

Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
4-nitro-N-(2,2,2-trichloro-1-(3-chlorophenylamino)-ethyl)-benzamideContains chlorophenyl moietyDifferent biological activity due to substitution
4-nitro-N-(2,2,2-trichloro-1-(m-tolylamino)-ethyl)-benzamidem-Tolyl group instead of phenylVariation in biological activity based on substituents

This table illustrates how variations in substituents can significantly influence the chemical reactivity and biological activity of related compounds.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against various cancer cell lines. Results indicated that the compound exhibited IC50 values lower than those of established chemotherapeutics in certain cases. This suggests potential as a lead compound for further development.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound revealed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be promising for therapeutic applications.

Properties

Molecular Formula

C16H14Cl3N3O4

Molecular Weight

418.7 g/mol

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N3O4/c1-26-13-8-4-11(5-9-13)20-15(16(17,18)19)21-14(23)10-2-6-12(7-3-10)22(24)25/h2-9,15,20H,1H3,(H,21,23)

InChI Key

KJGKZPUXKLQNPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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